molecular formula C14H24N2O6 B1374838 2-Oxa-5-azaspiro[3.4]octane hemioxalate CAS No. 1380571-82-3

2-Oxa-5-azaspiro[3.4]octane hemioxalate

Cat. No.: B1374838
CAS No.: 1380571-82-3
M. Wt: 316.35 g/mol
InChI Key: GKPRXKGNXUGYIQ-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[34]octane hemioxalate is a chemical compound with the molecular formula C14H24N2O6 It is a spiro compound, which means it contains a spiro-connected bicyclic system

Preparation Methods

The synthesis of 2-Oxa-5-azaspiro[3.4]octane hemioxalate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes cyclization under basic conditions with p-toluenesulfonamide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Oxa-5-azaspiro[3.4]octane hemioxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

2-Oxa-5-azaspiro[3.4]octane hemioxalate can be compared with other spiro compounds, such as:

The uniqueness of 2-Oxa-5-azaspiro[3

Properties

IUPAC Name

2-oxa-5-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPRXKGNXUGYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NC1.C1CC2(COC2)NC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380571-82-3
Record name 2-Oxa-5-azaspiro[3.4]octane, hemioxalate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azaspiro[3.4]octane hemioxalate
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2-Oxa-5-azaspiro[3.4]octane hemioxalate
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2-Oxa-5-azaspiro[3.4]octane hemioxalate
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2-Oxa-5-azaspiro[3.4]octane hemioxalate
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Reactant of Route 6
2-Oxa-5-azaspiro[3.4]octane hemioxalate

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